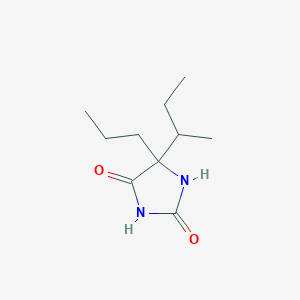

5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione

Description

5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione is a derivative of the imidazolidine-2,4-dione core, characterized by two alkyl substituents at the 5-position: a butan-2-yl (sec-butyl) group and a propyl group. This structural configuration distinguishes it from other imidazolidine or thiazolidine diones, which often feature aromatic or unsaturated substituents (e.g., benzylidene or allylidene groups) at the same position . While direct pharmacological data for this compound are absent in the literature, insights can be inferred from structurally related analogs discussed below.

Properties

CAS No. |

5467-68-5 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

5-butan-2-yl-5-propylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H18N2O2/c1-4-6-10(7(3)5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |

InChI Key |

BPHSKCUTPDPMSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N1)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of sec-butylamine and propylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with reduced carbonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl or propyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce imidazolidine derivatives with hydroxyl groups.

Scientific Research Applications

5-(sec-Butyl)-5-propylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione and selected analogs:

Key Observations:

- Alkyl vs. Arylidene Substituents : Alkyl-substituted imidazolidine diones (e.g., the target compound) exhibit reduced conjugation compared to arylidene derivatives, leading to differences in UV absorption profiles and electronic properties. For instance, arylidene analogs show strong UV absorption (λmax 300–400 nm) due to extended π-systems, making them suitable as UV filters .

- Thiazolidine vs. Imidazolidine Cores : Thiazolidine-2,4-dione derivatives are more extensively studied for biological activities (e.g., antidiabetic, anticancer) due to their PPAR-γ agonist properties, whereas imidazolidine analogs are less explored but show promise in UV protection and synthetic applications .

Pharmacological and Functional Comparisons

- Antidiabetic Activity : Thiazolidine-2,4-dione derivatives with arylidene substituents (e.g., 5-(3,4-dimethoxybenzylidene)) demonstrate potent PPAR-γ activation and antidiabetic effects in streptozotocin-induced diabetic mice . The target compound’s alkyl groups may reduce PPAR-γ binding affinity but could improve metabolic stability.

- Anticancer Activity: Compounds like 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione inhibit melanoma cell proliferation via ERK1/2 pathway modulation . Alkyl substituents in the target compound might alter cytotoxicity profiles.

Physicochemical Properties

Biological Activity

5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in recent years due to its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The imidazolidine ring system is known for its ability to interact with various biological targets.

Chemical Structure

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of the compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

The findings suggest that the compound induces apoptosis through mitochondrial pathways and inhibits angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.

Mechanistic Studies

In-depth mechanistic studies have revealed that this compound interacts with specific cellular targets:

- Protein Kinases : The compound inhibits certain kinases involved in cell signaling pathways critical for cancer progression.

- Reactive Oxygen Species (ROS) : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest a moderate toxicity level at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.